Product packaging for Diiodo-philanthotoxin-343-arginine(Cat. No.:CAS No. 134419-06-0)

Diiodo-philanthotoxin-343-arginine

Cat. No.: B1213642
CAS No.: 134419-06-0
M. Wt: 839.6 g/mol
InChI Key: OAAQEYQIFYXRKL-PXHQORNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Framework: Philanthotoxins as Modulators of Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are essential membrane proteins that facilitate rapid synaptic transmission throughout the nervous system. guidetopharmacology.org These channels open or close in response to the binding of a specific neurotransmitter, causing a rapid flow of ions across the cell membrane and thereby converting a chemical signal into an electrical one. guidetopharmacology.orgkhanacademy.org This family of receptors includes the nicotinic acetylcholine (B1216132) (nAChR), ionotropic glutamate (B1630785) (iGluR), GABA-A, and glycine (B1666218) receptors. guidetopharmacology.org

Philanthotoxins (PhTXs) are a class of polyamine toxins originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. nih.gov These toxins act as non-competitive antagonists of various excitatory ligand-gated ion channels, particularly iGluRs (including AMPA and kainate receptors) and nAChRs. nih.govnih.gov Their mechanism of action often involves blocking the ion channel pore once it has been opened by an agonist, a characteristic known as use-dependent inhibition. mdpi.com The modular structure of philanthotoxins has made them an attractive scaffold for chemical synthesis, allowing for the creation of novel analogs with tailored selectivity for specific receptor subtypes. mdpi.com

Historical Development and Derivation of Synthetic Philanthotoxin-343 Analogs

The parent compound, Philanthotoxin-433 (PhTX-433), was the first to be isolated from the wasp venom. nih.gov Its complex structure, featuring a hydrophobic headgroup (tyrosine), a polyamine chain, and a terminal primary amine, spurred interest in its total synthesis and the creation of simplified, more stable analogs. One of the most significant early synthetic derivatives is Philanthotoxin-343 (PhTX-343), which features a shorter polyamine chain than the natural toxin. nih.gov

The development of solid-phase synthesis techniques enabled the efficient production of PhTX-343 and other analogs in enantiomerically pure forms. nih.gov This allowed researchers to systematically modify different parts of the molecule—the aromatic head, the polyamine body, and the terminal amine—to investigate structure-activity relationships. mdpi.com These studies led to a wide array of analogs with altered potency and selectivity for various LGICs, including nAChRs and iGluRs. nih.govmdpi.com For instance, replacing the tyrosine moiety with cyclohexylalanine (Cha) or modifying the polyamine backbone generated analogs with significantly increased potency at certain nAChR subtypes. mdpi.comnih.gov

Philanthotoxin (B172612) AnalogTarget Receptor(s)Reported IC50 Value
PhTX-343 Locust nAChRs0.80 µM at -75 mV mdpi.com
PhTX-343 α3β4 nAChRs7.7 nM at -100 mV nih.govacs.org
PhTX-343 α4β2 nAChRs80 nM at -100 mV nih.govacs.org
Cha-PhTX-343 Locust nAChRs0.44 µM at -75 mV mdpi.comnih.gov
PhTX-12 Locust nAChRs0.13 µM at -75 mV mdpi.com
Cha-PhTX-12 Locust nAChRs1.71 nM at -75 mV mdpi.comnih.gov

This table presents the half-maximal inhibitory concentration (IC50) of various PhTX analogs against different receptor subtypes, illustrating how structural modifications impact potency.

Rationale for Introducing Diiodo and Arginine Moieties in Philanthotoxin-343 Derivatives

The modification of PhTX-343 to create Diiodo-philanthotoxin-343-arginine (also written as [¹²⁵I₂]PhTX-343-arginine) was driven by the need for a high-affinity radiolabeled probe to study its binding sites. nih.gov The introduction of two iodine atoms, specifically the radioactive isotope Iodine-125, allows the molecule to be easily tracked and quantified in binding assays with synaptic membranes. nih.gov

The addition of an arginine moiety to the terminal end of the polyamine chain was intended to alter the compound's binding properties. nih.govontosight.ai Polyamines like spermine (B22157) and spermidine (B129725) are known to interact with specific sites on glutamate receptors. By incorporating a positively charged arginine residue, researchers aimed to enhance the ligand's affinity for negatively charged domains within the receptor or associated binding sites, potentially making it a more effective probe for the polyamine binding site associated with glutamate receptors. nih.gov

Significance of this compound as a Molecular Probe in Neuroscientific Research

This compound was synthesized and evaluated specifically as a tool for investigating glutamate receptors in rat brain synaptic membranes. nih.govontosight.ai While initial hopes were that it would be a specific probe for the agonist/antagonist sites of iGluRs, research revealed a different, yet still significant, utility. nih.gov

Studies showed that the binding of radiolabeled PhTX-343 derivatives, including the arginine analog, was not sensitive to glutamate receptor agonists or antagonists. nih.gov However, the binding was effectively displaced by the natural polyamines spermine and spermidine. nih.gov This finding indicated that this compound does not bind to the neurotransmitter site of glutamate receptors, but rather to the associated polyamine binding site. nih.gov Although it displayed relatively low affinity and high nonspecific binding to filter assays, centrifugal assays determined that it binds to a very high number of sites in brain membranes. nih.gov This makes it a useful, albeit complex, tool for investigating the pharmacology of the polyamine site, which plays a crucial modulatory role in receptor function. nih.govontosight.ai Its use has provided insights into excitatory neurotransmission and the mechanisms that regulate it. ontosight.ai

Binding Properties of [¹²⁵I₂]PhTX-343-lysine*
Dissociation Constant (K_D) 11.4 +/- 2 µM
Binding Site Density (B_max) 37.2 +/- 9.1 nmol/mg of protein
Inhibitor Inhibition Constant (K_i)
Spermine(3.77 +/- 1.4) x 10⁻⁵ M
Spermidine(7.51 +/- 0.77) x 10⁻⁵ M

*Data from a centrifugal assay using the closely related lysine (B10760008) analog, with results reported as similar for the arginine analog. nih.gov This table details the binding affinity and density of sites for the iodinated probe, as well as the potency of natural polyamines in displacing it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H51I2N9O4 B1213642 Diiodo-philanthotoxin-343-arginine CAS No. 134419-06-0

Properties

CAS No.

134419-06-0

Molecular Formula

C29H51I2N9O4

Molecular Weight

839.6 g/mol

IUPAC Name

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C29H51I2N9O4/c1-2-8-25(41)40-24(19-20-17-21(30)26(42)22(31)18-20)28(44)38-16-7-13-36-11-4-3-10-35-12-6-15-37-27(43)23(32)9-5-14-39-29(33)34/h17-18,23-24,35-36,42H,2-16,19,32H2,1H3,(H,37,43)(H,38,44)(H,40,41)(H4,33,34,39)/t23-,24-/m0/s1/i30-2,31-2

InChI Key

OAAQEYQIFYXRKL-PXHQORNJSA-N

SMILES

CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N

Synonyms

diiodo-philanthotoxin-343-arginine
I-PhTX-343-Arg

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Derivatization of Diiodo Philanthotoxin 343 Arginine

Chemical Synthesis Protocols for Diiodo-philanthotoxin-343-arginine

A common strategy involves the synthesis of a protected polyamine chain, which is then coupled to a protected tyramine (B21549) derivative and an amino acid. For this compound, this would involve the use of a diiodinated tyrosine derivative. The synthesis of philanthotoxin (B172612) analogs often utilizes a convergent approach where the different components (polyamine, aromatic head, amino acid) are synthesized separately and then joined together.

The introduction of the iodine atoms is typically achieved by electrophilic iodination of the tyrosine ring. This can be done at an early stage on the tyrosine starting material or later in the synthesis on the fully assembled toxin. The choice of iodination strategy depends on the compatibility of the reagents with the various protecting groups used throughout the synthesis.

Solid-Phase Synthesis Techniques for Polyamine Toxin Analogs

Solid-phase synthesis has emerged as a powerful and efficient methodology for the preparation of polyamine toxins and their analogs, offering significant advantages in terms of purification and automation. nih.gov This technique involves the stepwise assembly of the molecule on a solid support, typically a resin.

A general method for the sequential synthesis of polyamines on a solid phase has been described. thieme-connect.com In this approach, a 2-chlorotrityl resin is often employed due to its acid lability, which allows for the mild cleavage of the final product. nih.gov The synthesis begins by attaching the first building block, often a protected amino alcohol or diamine, to the resin. The polyamine chain is then elongated in a stepwise fashion. Each elongation step typically involves the alkylation of a resin-bound amine. thieme-connect.com A key reaction in this process is the Mitsunobu reaction, which allows for the carbon-nitrogen bond formation under mild conditions. nih.govthieme-connect.com To facilitate this, the amine on the solid support is often activated with a 2-nitrobenzenesulfonyl group. thieme-connect.com

The synthesis of polyamine toxin analogs on a solid phase also relies heavily on the use of orthogonal protecting groups. These are protecting groups that can be removed under different conditions, allowing for the selective deprotection and modification of specific functional groups within the molecule. For example, the Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used to protect amines and is removed by a base such as piperidine. youtube.com Other protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and nosyl (2-nitrobenzenesulfonyl), which can be removed by specific nucleophiles, are also employed. nih.govnih.gov

Once the desired polyamine chain is assembled, it is then coupled to the aromatic headgroup and the amino acid. These coupling reactions are often facilitated by standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole). nih.gov The final step is the cleavage of the synthesized toxin from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the crude product, which is then purified by chromatography. nih.govyoutube.com

Design and Synthesis of Novel this compound Analogs for Modulated Selectivity and Potency

The modular nature of philanthotoxins makes them ideal scaffolds for the design and synthesis of novel analogs with altered biological activity. By systematically modifying the three key components of the molecule—the aromatic headgroup, the polyamine backbone, and the terminal amino acid—researchers can fine-tune the selectivity and potency of these toxins for their target receptors.

One common strategy for creating analogs is to vary the length and composition of the polyamine chain. For instance, the natural thermospermine (B1218049) (3-3-4) chain of philanthotoxin-343 can be replaced with other polyamines like spermine (B22157) (3-4-3) or norspermine (3-3-3). nih.gov The synthesis of these analogs can be achieved using the solid-phase methods described previously, by incorporating different polyamine building blocks. thieme-connect.com

Another approach to generating diversity is to alter the amino acid at the terminus of the polyamine chain. While this article focuses on the arginine analog, other amino acids such as lysine (B10760008) have also been synthesized and studied. nih.gov The synthesis of these analogs simply involves coupling a different protected amino acid in the final steps of the solid-phase synthesis.

Furthermore, modifications to the aromatic headgroup can also lead to analogs with novel properties. While the focus here is on the diiodo-tyrosine derivative, other halogenated or substituted tyrosine analogs could be synthesized. Additionally, photoaffinity labels can be incorporated into the aromatic ring to create tools for studying receptor-ligand interactions. nih.gov

The synthesis of these diverse analogs allows for the exploration of structure-activity relationships (SAR). By comparing the biological activity of a library of related compounds, researchers can identify the key structural features that are responsible for potent and selective receptor binding. This information is invaluable for the rational design of new therapeutic agents or research tools.

Isotopic Labeling Approaches for Receptor Binding and Distribution Studies

Isotopic labeling is a crucial technique for studying the interaction of ligands with their biological targets. In the case of this compound, the presence of two iodine atoms on the tyrosine ring provides a convenient site for the introduction of a radioactive iodine isotope, such as ¹²⁵I.

The synthesis of [¹²⁵I₂]this compound has been reported and these radiolabeled probes have been used to investigate their binding to rat brain synaptic membranes. nih.gov These studies have revealed that while these toxins bind to the membranes, the binding is not specific for glutamate (B1630785) receptors. nih.gov Instead, the binding appears to be primarily to polyamine binding sites, as it is sensitive to displacement by polyamines like spermine and spermidine (B129725). nih.gov

One of the challenges encountered in these binding studies was the high non-specific binding of the iodinated philanthotoxin analogs to the glass fiber filters used in filtration assays. nih.gov This necessitated the use of a centrifugal assay to measure binding. nih.gov The binding of a related analog, [¹²⁵I₂]PhTX-343-lysine, was characterized by low affinity and a high number of binding sites. nih.gov Similar results were observed for the [¹²⁵I₂]this compound analog. nih.gov

In addition to radiolabeling for binding assays, philanthotoxin analogs have also been synthesized with photoaffinity labels. nih.gov These analogs, when exposed to light, can form a covalent bond with their binding site on the receptor. This technique, known as photocrosslinking, has been used to identify the specific subunits of the nicotinic acetylcholine (B1216132) receptor that interact with philanthotoxins. nih.gov These studies have provided valuable insights into the molecular basis of toxin-receptor interactions. nih.gov

Research Findings Summary

ParameterValueReference
[¹²⁵I₂]PhTX-343-lysine Binding Affinity (K D) 11.4 +/- 2 µM nih.gov
[¹²⁵I₂]PhTX-343-lysine Binding Sites (B max) 37.2 +/- 9.1 nmol/mg of protein nih.gov
Spermine Displacement of [¹²⁵I₂]PhTX-343-lysine (K i) (3.77 +/- 1.4) x 10⁻⁵ M nih.gov
Spermidine Displacement of [¹²⁵I₂]PhTX-343-lysine (K i) (7.51 +/- 0.77) x 10⁻⁵ M nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for Diiodo Philanthotoxin 343 Arginine

Detailed Interaction with Ionotropic Glutamate (B1630785) Receptors

Diiodo-philanthotoxin-343-arginine and its related compounds exhibit complex interactions with the major subtypes of ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors.

Modulatory Effects on N-methyl-D-aspartate (NMDA) Receptors

This compound and its parent compound, PhTX-343, act as non-competitive antagonists of NMDA receptors. nih.govnih.gov This antagonism is reversible and has been observed in various experimental systems, including Xenopus oocytes injected with rat brain RNA or expressing the NMDAR1 subunit. nih.gov The inhibitory action of these toxins is attributed to their ability to block the ion channel pore of the NMDA receptor. nih.govresearchgate.net

The polyamine tail of the philanthotoxin (B172612) molecule is thought to interact with negatively charged or polar amino acid residues within the cation-selective channel, while the hydrophobic head group anchors the molecule at the extracellular entrance. This mechanism effectively prevents the influx of ions, thereby inhibiting receptor function. nih.gov Studies have shown that PhTX-343 can counteract the increase in intracellular free calcium concentration in cerebellar granule cells exposed to NMDA, a key event in NMDA receptor-mediated excitotoxicity. nih.gov

Furthermore, the neuroprotective effects of PhTX-343 against NMDA-induced retinal cell loss and optic nerve damage underscore its potent antagonistic activity at NMDA receptors. nih.govresearchgate.netnih.gov Pre-treatment with PhTX-343 has been shown to preserve retinal morphology and visual function in rat models of NMDA-induced excitotoxicity. nih.govresearchgate.net

Antagonism of Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors and Kainate Receptors

Philanthotoxin analogues, including PhTX-343, are also effective antagonists of AMPA and kainate receptors. nih.govnih.gov In Xenopus oocytes injected with rat brain RNA, PhTX-343 inhibits kainate-induced currents with an IC50 value of 0.12 µM. nih.gov The sensitivity of AMPA receptors to PhTX-343 is highly dependent on their subunit composition. nih.gov Specifically, AMPA receptors that lack the edited GluA2 subunit are highly sensitive to PhTX-343, whereas those containing the GluA2 subunit are almost insensitive. nih.gov This difference is due to a single amino acid substitution at the "Q/R site" within the pore-forming region of the receptor. nih.gov

The antagonism of both kainate- and AMPA-induced responses by PhTX-343 is noncompetitive and reversible. nih.gov The potency of PhTX-343 at homomeric GluR1 AMPA receptors is notable, with an IC50 of 2.8 µM for the antagonism of kainate-induced responses. nih.gov However, when GluR1 is co-expressed with GluR2, the resulting heteromeric receptors are virtually insensitive to PhTX-343. nih.gov

Biophysical Characterization of Ion Channel Blockade

The primary mechanism by which this compound and related philanthotoxins inhibit ionotropic glutamate receptors is through open-channel blockade. nih.govresearchgate.net This means the toxin enters and binds within the ion channel pore only after the receptor has been activated by an agonist, such as glutamate or NMDA. nih.govnih.gov The positively charged polyamine tail of the toxin is crucial for this interaction, as it is drawn into the negatively charged environment of the open channel. wikipedia.org Once inside, the toxin physically obstructs the flow of ions, leading to a reduction in the current mediated by the receptor. nih.gov The hydrophobic headgroup of the toxin is thought to anchor it to the extracellular entrance of the channel. wikipedia.org

Analysis of Voltage-Dependent and Use-Dependent Receptor Antagonism

The antagonism of NMDA and kainate receptors by PhTX-343 is both voltage-dependent and use-dependent. nih.govnih.govnih.gov Voltage-dependency means that the inhibitory effect of the toxin is influenced by the membrane potential. nih.govnih.gov The block is more pronounced at negative membrane potentials, which facilitates the entry of the positively charged toxin into the channel, and is relieved by depolarization. nih.govnih.gov

Use-dependency, also known as activation-dependent inhibition, signifies that the toxin's blocking effect increases with repeated or prolonged activation of the receptor. nih.govnih.gov This is a hallmark of open-channel blockers, as the toxin has more opportunities to access its binding site within the channel when the channel is frequently in its open state. nih.gov For instance, the inhibition of locust nAChRs by PhTX-343 was found to be use-dependent. nih.gov Similarly, for human muscle nAChRs, PhTX-343 causes activation-dependent, noncompetitive inhibition. nih.gov

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

In addition to their effects on glutamate receptors, philanthotoxins are potent inhibitors of nicotinic acetylcholine receptors.

Receptor Subtype Specificity and Functional Inhibition

PhTX-343 demonstrates strong subtype selectivity in its inhibition of nAChRs. nih.govnih.gov Studies on nAChRs expressed in Xenopus oocytes have revealed a wide range of sensitivities to PhTX-343 depending on the subunit composition of the receptor. nih.govnih.gov The α3β4 nAChR subtype is the most sensitive to PhTX-343, with an IC50 of 12 nM at a membrane potential of -80 mV. nih.govnih.gov Other subtypes show significantly lower sensitivity, with the following order of potency: α3β4 > α4β4 > α4β2 > α3β2 > α7 > α1β1γδ. nih.gov The potency at the α3β4 subtype is approximately 1000 times higher than at the α1β1γδ subtype. nih.gov This high degree of selectivity suggests that PhTX-343 can be a valuable tool for distinguishing between different nAChR subtypes.

The inhibition of nAChRs by PhTX-343 is primarily due to open-channel block, similar to its mechanism at glutamate receptors. nih.govnih.gov This is supported by the observation that the inhibition is strongly voltage-dependent for most nAChR subunit combinations, with the exception of the α7 subtype. nih.govnih.gov Single-channel recordings have shown that PhTX-343 significantly reduces the mean open time of nAChR channels gated by acetylcholine, providing direct evidence for its channel-blocking activity. nih.gov

Inhibitory Concentrations (IC50) of PhTX-343 at Various nAChR Subtypes

Receptor Subtype IC50 (at -80 mV) Relative Sensitivity (compared to α3β4)
α3β4 12 nM 1
α4β4 60 nM 5
α4β2 312 nM 26
α3β2 1.37 µM 114
α7 5.06 µM 422
α1β1γδ 11.9 µM 992

Data derived from studies on receptors expressed in Xenopus oocytes. nih.gov

Compound Names Mentioned in this Article

Compound Name
This compound
Philanthotoxin-433 (PhTX-433)
Philanthotoxin-343 (PhTX-343)
N-methyl-D-aspartate (NMDA)
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
Kainate
Glutamate

Kinetic Studies of Ligand-Receptor Interaction

Detailed kinetic studies quantifying the association (on-rate) and dissociation (off-rate) constants for the interaction of this compound with its receptor binding sites are not extensively available in the current scientific literature. However, kinetic investigations of the parent compound, philanthotoxin-343 (PhTX-343), provide valuable insights into the potential mechanisms of action for this class of toxins.

Studies on the inhibition of the nicotinic acetylcholine receptor (nAChR) by PhTX-343 have revealed that the toxin primarily acts by decreasing the channel-opening equilibrium constant. nih.gov Using a laser-pulse photolysis technique with microsecond time resolution, researchers have determined that the rate constant for nAChR channel opening decreases as the concentration of PhTX-343 increases. nih.gov Conversely, the rate constant for channel closing is not significantly affected. nih.gov This suggests that the inhibitory effect of PhTX-343 is mainly due to its binding to the closed-channel form of the receptor, with the affinity for the open-channel form being at least five times lower. nih.gov

It is important to note that these kinetic parameters were determined for the non-iodinated parent compound, PhTX-343, and its interaction with nicotinic acetylcholine receptors. While these findings offer a framework for understanding how philanthotoxins can modulate receptor function, the specific kinetic properties of this compound at its primary binding sites, particularly the polyamine binding sites, may differ. The introduction of the two iodine atoms and the substitution of the terminal amine with an arginine residue would likely alter the binding affinity and kinetics. Further research is required to elucidate the precise on- and off-rates for this compound at its specific receptor targets.

Exploration of Binding Sites Beyond Primary Targets

Research has indicated that iodinated philanthotoxin analogs, including this compound, are valuable probes for investigating polyamine binding sites. nih.gov Studies using [125I2]philanthotoxin-343-arginine have shown that it is not specific for glutamate receptors; instead, it demonstrates significant binding to other sites sensitive to polyamines. nih.gov

In experiments with rat brain synaptic membranes, the binding characteristics of [125I2]philanthotoxin-343-arginine were found to be similar to those of a closely related analog, [125I2]philanthotoxin-343-lysine. nih.gov For the lysine (B10760008) analog, binding assays revealed a low-affinity interaction with a high number of binding sites. nih.gov This binding was notably insensitive to agonists and antagonists of glutamate receptors, but was sensitive to displacement by the polyamines spermine (B22157) and spermidine (B129725). nih.gov This suggests that the primary binding sites for these iodinated philanthotoxin analogs are the polyamine binding sites.

Interactive Data Table: Binding Characteristics of [125I2]Philanthotoxin-343-lysine in Rat Brain Synaptic Membranes

The following table summarizes the binding data for [125I2]Philanthotoxin-343-lysine, which has been reported to have similar binding characteristics to [125I2]Philanthotoxin-343-arginine. nih.gov

ParameterValueDescription
KD11.4 ± 2 µMDissociation constant, indicating the affinity of the ligand for the receptor. A higher KD value signifies lower affinity.
Bmax37.2 ± 9.1 nmol/mg of proteinMaximum number of binding sites.
Ki (Spermine)(3.77 ± 1.4) x 10-5 MInhibitory constant for spermine, representing its affinity for the binding site in competition with the radioligand.
Ki (Spermidine)(7.51 ± 0.77) x 10-5 MInhibitory constant for spermidine, representing its affinity for the binding site in competition with the radioligand.

Comprehensive Pharmacological Profiling and Receptor Selectivity of Diiodo Philanthotoxin 343 Arginine in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Assays

The in vitro receptor binding characteristics of an iodinated form of Diiodo-philanthotoxin-343-arginine, specifically [125I2]Philanthotoxin-343-arginine, have been evaluated in studies using rat brain synaptic membranes. nih.gov These investigations were initially aimed at assessing the compound as a potential probe for glutamate (B1630785) receptors.

Research findings indicate that [125I2]Philanthotoxin-343-arginine, much like its lysine (B10760008) counterpart, does not exhibit specific binding to glutamate receptors. nih.gov The binding assays revealed that the compound's interaction with rat brain membranes is insensitive to a range of glutamate receptor agonists and antagonists. nih.gov This suggests a lack of direct competitive interaction at the primary glutamate binding sites.

Instead, the binding of these philanthotoxin (B172612) analogues appears to be related to polyamine binding sites. nih.gov The binding of the similar analogue, [125I2]PhTX-343-lysine, was displaced only by the polyamines spermine (B22157) and spermidine (B129725). nih.gov Binding results with [125I2]PhTX-343-arginine were reported to be similar to those of the lysine analogue. nih.gov

One of the significant challenges noted in these binding assays was the high degree of nonspecific binding of the iodinated philanthotoxin analogues to the glass fiber filters used in filtration assays, which complicated the detection of specific binding to the membrane targets. nih.gov Centrifugal assays were employed to overcome this, which determined that the lysine analogue bound with a low affinity to a very high number of sites. nih.gov The research concluded that given the vast number of toxin binding sites compared to glutamate receptors and the insensitivity to glutamate receptor ligands, the majority of the observed binding is not to glutamate receptors. nih.gov

Table 1: Binding Characteristics of Philanthotoxin Analogues in Rat Brain Membranes

Compound Assay Method Key Findings Citation
[125I2]Philanthotoxin-343-arginine Centrifugal Assay Binding results were similar to the lysine analogue; not specific for glutamate receptors. nih.gov

Comparative Pharmacological Potency (IC50 Values) across Diverse Ligand-Gated Ion Channel Subtypes

Specific IC50 values for this compound across a diverse range of ligand-gated ion channel subtypes are not available in the reviewed scientific literature. The primary research identifying this compound focused on its binding properties rather than a comparative functional potency analysis.

Electrophysiological Investigations of Receptor Channel Function in Cultured Cells and Tissue Slices

Detailed electrophysiological studies investigating the specific effects of this compound on receptor channel function in cultured cells or tissue slices have not been identified in the reviewed literature.

Functional Antagonism of Excitatory Neurotransmission in Cellular Systems

Data from studies on the functional antagonism of excitatory neurotransmission in cellular systems specifically by this compound are not present in the available scientific literature. While studies on the parent compound, PhTX-343, show it can suppress the induction of long-term potentiation (LTP), this has been linked to the antagonism of postsynaptic NMDA receptors or potential presynaptic block. However, these findings cannot be directly attributed to the diiodo-arginine analogue without specific experimental evidence.

Advanced Structure Activity Relationship Sar Studies of Diiodo Philanthotoxin 343 Arginine and Its Derivatives

Influence of Diiodination on Receptor Binding and Functional Activity

The introduction of iodine atoms onto the tyrosyl headgroup of philanthotoxin (B172612) analogs represents a significant structural modification aimed at altering receptor affinity and potency. The diiodination of Philanthotoxin-343-arginine (PhTX-343-arginine) primarily influences its hydrophobic character, a critical determinant in ligand-receptor interactions.

Research into iodinated philanthotoxin analogs, specifically [125I2]PhTX-343, has been conducted to probe their binding characteristics. nih.gov Studies indicate that iodination of the aromatic ring generally enhances binding to the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net This enhancement is attributed to increased hydrophobic interactions between the iodinated tyrosyl residue and nonpolar pockets within the receptor's binding site. nih.gov The large, electron-rich iodine atoms can significantly augment the van der Waals forces that stabilize the ligand-receptor complex.

However, the functional consequence of iodination is not uniformly positive across all receptor types or conditions. While iodinated PhTX-343 analogs were synthesized to serve as high-affinity probes for glutamate (B1630785) receptors, they were found to be non-specific for these targets in rat brain synaptic membranes. nih.gov Instead, their binding appears more relevant to polyamine binding sites. nih.gov Furthermore, experiments with these radiolabeled probes were complicated by high nonspecific binding to laboratory materials, which hindered the precise quantification of specific binding to receptor proteins. nih.gov

The effect of iodination can also be pH-dependent. For other iodinated peptide hormones, such as glucagon, the affinity for their receptors decreases as the pH rises above the pKa of the iodotyrosyl phenoxy group (around 8.2). nih.gov This is because the ionized form of the iodinated phenol (B47542) is less capable of forming crucial hydrogen bonds, leading to a loss of biological activity. nih.gov A similar phenomenon could be anticipated for diiodo-philanthotoxin-343-arginine, where its potency might be optimal at a physiological pH where the phenolic headgroup remains un-ionized.

Impact of the Arginine Moiety on Specificity and Potency

Studies on [125I2]PhTX-343-arginine have shown that it binds to a high number of sites in rat brain membranes with relatively low affinity. nih.gov This binding was not sensitive to glutamate receptor agonists or antagonists but was displaced by polyamines such as spermine (B22157) and spermidine (B129725). nih.gov This suggests that the arginine moiety directs the molecule's interaction towards polyamine binding sites rather than the primary neurotransmitter recognition site on glutamate receptors. nih.gov

The positively charged guanidinium (B1211019) group of arginine can form strong ionic bonds and a network of hydrogen bonds with negatively charged or polar amino acid residues within a receptor's ion channel or at an allosteric site. This is a recognized principle in molecular recognition, where arginine residues are often crucial for establishing high-specificity interactions. plos.org In other molecular contexts, grafting arginine residues onto a protein has been shown to increase its cytotoxic potency by enhancing cellular internalization and interaction with cellular machinery. nih.gov

For philanthotoxin analogs, the arginine moiety likely serves several roles:

Enhanced Affinity: The additional positive charge can strengthen the electrostatic attraction to the negatively charged interior of cation-selective ion channels, a primary site of action for philanthotoxins.

Altered Specificity: The unique geometry and hydrogen-bonding potential of the guanidinium group can confer a different specificity profile compared to the terminal amine of the parent compound, PhTX-343. This may shift its preference between different receptor subtypes.

Interaction with Polyamine Sites: As the data suggests, the arginine-terminated tail may mimic natural polyamines like spermine, targeting the toxin to allosteric polyamine regulatory sites on receptors like the NMDA receptor. nih.gov

Binding studies with [125I2]PhTX-343-arginine yielded results similar to its lysine-containing counterpart, indicating that the presence of a terminal basic amino acid, rather than exclusively arginine, drives the interaction with these high-capacity, low-affinity polyamine sites. nih.gov

Systematic Modifications of the Polyamine Chain and Their Pharmacological Consequences

The polyamine tail of philanthotoxin is a crucial element for its inhibitory activity, and systematic modifications to this chain have yielded analogs with dramatically different pharmacological profiles. nih.gov The structure of this chain—its length, charge, and flexibility—dictates how the toxin enters and blocks the ion channel pore.

One of the most significant modifications is the replacement of the two secondary amine groups in the PhTX-343 polyamine chain with methylene (B1212753) groups, resulting in the analog PhTX-(12). This change reduces the number of positive charges at physiological pH and increases the hydrophobicity of the tail. The consequences of this modification are profound and receptor-dependent:

At Nicotinic Acetylcholine Receptors (nAChRs): PhTX-(12) is a more potent inhibitor of muscle-type nAChRs than PhTX-343. nih.govnih.gov For instance, at human muscle nAChRs, PhTX-(12) has an IC₅₀ of 0.77 µM, whereas PhTX-343 has an IC₅₀ of 17 µM. nih.gov This modification also changes the mechanism of action. PhTX-343 acts as a classic voltage-dependent, open-channel blocker, physically plugging the pore when the receptor is activated. nih.govnih.gov In contrast, PhTX-(12) acts in a largely voltage-independent manner, suggesting it binds to a shallower site near the extracellular entrance of the pore and may enhance receptor desensitization. nih.govnih.gov

At Glutamate Receptors (iGluRs): The opposite effect is observed. PhTX-343 is a potent inhibitor of NMDA and AMPA receptors. nih.gov However, PhTX-(12) is significantly less potent at these receptors, with IC₅₀ values greater than 300 µM at AMPA receptors, compared to 0.46 µM for PhTX-343. nih.gov

These findings demonstrate that the secondary amines are critical for high-affinity binding to iGluRs but are detrimental to activity at nAChRs. Shortening the polyamine chain, creating truncated analogs like PhTX-83, also alters potency and selectivity, with PhTX-83 being a more potent and selective AMPA receptor antagonist. nih.gov

Table 1: Comparative Potency of PhTX-343 and PhTX-(12) at Various Receptors

CompoundReceptor SubtypeIC₅₀ (µM)VoltageReference
PhTX-343Muscle nAChR (TE671)16.6-100 mV nih.gov
PhTX-(12)Muscle nAChR (TE671)0.93-100 mV nih.gov
PhTX-343NMDA Receptor2.01-80 mV nih.gov
PhTX-(12)NMDA Receptor>300-80 mV nih.gov
PhTX-343AMPA Receptor0.46-80 mV nih.gov
PhTX-(12)AMPA Receptor>300-80 mV nih.gov
PhTX-343α3β4 nAChR0.012-80 mV nih.govku.dk
PhTX-(12)α3β4 nAChR0.10-80 mV nih.gov

Rational Design Principles for Optimizing Receptor Subtype Selectivity and Potency

Decades of SAR studies on philanthotoxins have established clear principles for the rational design of new analogs with optimized potency and receptor subtype selectivity. These principles involve the strategic modification of the toxin's distinct molecular regions: the hydrophobic headgroup, the central amino acid, and the polyamine tail.

Modulating Headgroup Hydrophobicity: A certain degree of hydrophobicity in the headgroup is essential for high potency at nAChRs. nih.gov Replacing the tyrosine residue with the more hydrophobic, non-aromatic cyclohexylalanine (Cha) to create Cha-PhTX-343 results in a more potent analog at locust nAChRs. nih.govmdpi.com

Altering the Polyamine Chain for Selectivity: As detailed previously, modifying the polyamine tail is a powerful strategy to switch selectivity between receptor families. The conversion of PhTX-343 to PhTX-(12) effectively transforms a potent iGluR antagonist into a selective nAChR inhibitor. nih.govnih.gov This is because the charged secondary amines are crucial for deep pore block in iGluRs, while the more hydrophobic tail of PhTX-(12) is favored at a shallower binding site in nAChRs. nih.gov

Combining Modifications for Synergistic Potency: Combining beneficial modifications can lead to synergistic, rather than merely additive, increases in potency. The analog Cha-PhTX-12, which incorporates both the cyclohexylalanine headgroup and the modified polyamine tail of PhTX-(12), is exceptionally potent. At locust nAChRs, it has an IC₅₀ of 1.71 nM, making it over 470 times more potent than the parent PhTX-343. nih.govmdpi.com

Exploiting Unique Receptor Subunit Architectures: The most advanced design principles aim to exploit subtle differences in the amino acid composition of receptor subtypes. For example, exceptional potency and selectivity for the ganglionic α3β4 nAChR subtype were achieved by designing PhTX-343 analogs with both a saturated ring (like cyclohexylalanine) and an additional aromatic moiety in the headgroup. nih.govworktribe.com One such analog, containing an N-naphthoyl-Cha headgroup, is the most potent nAChR antagonist reported, with an IC₅₀ of 0.16 nM and 91-fold selectivity for α3β4 over α4β2 nAChRs. worktribe.com This remarkable selectivity is thought to arise from a specific aromatic stacking interaction with a phenylalanine residue uniquely present in the β4 subunit of the receptor. worktribe.com

Table 2: Rational Design of Philanthotoxin Analogs and Pharmacological Outcomes

AnalogModification(s)Design PrinciplePharmacological ConsequenceReference
PhTX-(12)Polyamine secondary amines replaced with methylenesAlter polyamine chain to shift selectivityIncreased nAChR potency; decreased iGluR potency nih.govnih.gov
Cha-PhTX-343Tyrosine replaced with cyclohexylalanine (Cha)Increase headgroup hydrophobicityIncreased potency at locust nAChRs nih.govmdpi.com
Cha-PhTX-12Combined Cha headgroup and PhTX-(12) tailCombine modifications for synergyExceptional potency (IC₅₀ = 1.71 nM) at locust nAChRs nih.govmdpi.com
N-naphthoyl-Cha-PhTX analog (Cpd 16)N-naphthoyl-Cha headgroupExploit unique receptor architecture (aromatic stacking)Extreme potency (IC₅₀ = 0.16 nM) and selectivity for α3β4 nAChR worktribe.com

Preclinical Biological Implications and Research Tool Applications of Diiodo Philanthotoxin 343 Arginine

Neuroprotective Effects in Models of Excitotoxicity

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders. I-PHTX-343-Arg and its parent compound, PhTX-343, have demonstrated significant neuroprotective effects in preclinical models of excitotoxicity.

Attenuation of NMDA-Mediated Neuronal Damage in Cerebellar Granule Cell Cultures

Studies using primary cultures of rat cerebellar granule cells have shown that philanthotoxins can protect against neuronal death induced by N-methyl-D-aspartate (NMDA), a potent agonist of the NMDA subtype of glutamate receptors. nih.gov In these models, exposure to high concentrations of NMDA leads to excessive calcium influx and subsequent cell death. nih.gov Philanthotoxin-343 has been shown to antagonize these NMDA-stimulated increases in intracellular calcium in a use-dependent manner, providing complete neuroprotection against NMDA-induced excitotoxicity. nih.gov While the direct effects of the diiodo-arginine derivative have not been as extensively detailed in this specific model, the known function of PhTX-343 provides a strong basis for its neuroprotective potential. Research has shown that chronic blockade of the NMDA receptor can impact the survival of cerebellar granule cells in vitro. scilit.com

Preservation of Retinal and Optic Nerve Integrity in Experimental Models

NMDAR-mediated excitotoxicity is a recognized factor in the loss of retinal ganglion cells (RGCs) and optic neuropathy, conditions that are hallmarks of glaucoma. nih.govproquest.comresearchgate.net Preclinical studies in rats have demonstrated that PhTX-343 can attenuate NMDA-induced retinal and optic nerve injury. nih.govproquest.complos.org Pre-treatment with PhTX-343 prior to the induction of excitotoxicity with NMDA was found to prevent significant loss of retinal cell nuclei and thinning of the ganglion cell layer (GCL). nih.govplos.org Morphological analysis revealed that the GCL in PhTX-343-treated animals was comparable to that of control animals, with a significantly higher number of nuclei compared to the NMDA-treated group. proquest.comresearchgate.net Furthermore, PhTX-343 treatment resulted in less degeneration of optic nerve fibers. nih.govresearchgate.netplos.org

Experimental ModelKey FindingsReference
NMDA-induced retinal injury in ratsPhTX-343 pre-treatment prevented retinal cell loss and optic nerve damage. nih.govproquest.complos.org
NMDA-induced retinal injury in ratsPhTX-343 preserved visual function and object recognition. nih.govresearchgate.netnih.gov
NMDA-induced retinal injury in ratsPhTX-343 reduced nitrosative stress in the retina. nih.govnih.gov

Utility in Investigating Synaptic Plasticity Mechanisms and Excitatory Neurotransmission

The ability of philanthotoxins to block iGluRs makes them invaluable tools for studying the fundamental mechanisms of synaptic plasticity, such as long-term potentiation (LTP), and excitatory neurotransmission. ontosight.ai PhTX-343 has been shown to suppress the induction of LTP at Schaffer-collateral/commissural-CA1 synapses in the rat hippocampus, likely through the antagonism of postsynaptic NMDA receptors. nih.gov Interestingly, at the Drosophila neuromuscular junction, application of PhTX-433, a close analog, induced a rapid homeostatic increase in presynaptic neurotransmitter release following the blockade of postsynaptic glutamate receptors. nih.gov This highlights the utility of these toxins in dissecting the complex feedback mechanisms that maintain synaptic stability.

Application as Chemical Probes for Receptor Isolation, Purification, and Structural Biology Studies

The iodinated and arginine-modified structure of I-PHTX-343-Arg makes it a candidate for use as a chemical probe in receptor studies. nih.gov The introduction of iodine allows for radiolabeling with isotopes like 125I, facilitating binding assays. nih.gov While initial studies found that [125I2]PhTX-343-arginine and similar analogs were not specific for glutamate receptors in rat brain synaptic membranes, they did show potential for investigating polyamine binding sites. nih.gov The high number of binding sites observed suggested that these probes interact with more than just glutamate receptors. nih.gov However, the development of philanthotoxin (B172612) analogs with photoaffinity labels holds promise for their use in the isolation and purification of various glutamate and nicotinic acetylcholine (B1216132) receptors, as well as for structural studies of these receptors and their binding sites. nih.gov

Conceptual Framework for Developing Analogs with Potential for Specific Pest Control Strategies

The modular structure of philanthotoxins allows for the synthesis of a wide array of analogs with varying potencies and selectivities for different ionotropic receptors. nih.govwikipedia.org This provides a conceptual framework for designing novel insecticides. mdpi.com Structure-activity relationship studies of PhTX-343 have shown that modifications to its different regions can significantly alter its activity at insect nicotinic acetylcholine receptors (nAChRs), which are a key target for many insecticides. nih.govmdpi.comnih.gov For example, altering the polyamine tail and the amino acid moiety of PhTX-343 has been shown to produce analogs with enhanced potency at locust nAChRs. nih.gov This targeted approach, creating analogs with high selectivity for insect nAChRs over vertebrate receptors, offers the potential for developing safer and more effective pest control agents. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary methodological considerations for synthesizing I₂-PhTX-343-Arg and validating its structural integrity?

  • Answer : Synthesis involves iodination of philanthotoxin-343 (PhTX-343) followed by arginine conjugation. Critical steps include:

  • Radiolabeling with ¹²⁵I₂ via electrophilic substitution .
  • Purification using HPLC or column chromatography to isolate the iodinated product.
  • Structural validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (e.g., 434.39 g/mol for related flavones in ) and functional groups.
    • Data Validation : Compare binding affinity (KD) with non-iodinated PhTX-343 to ensure labeling does not alter pharmacological activity .

Q. How do researchers design binding assays for I₂-PhTX-343-Arg to minimize nonspecific interactions?

  • Answer : Avoid filtration assays (e.g., Whatman GF/B filters) due to high nonspecific binding of iodinated toxins. Instead:

  • Use centrifugal assays to separate bound and free ligands.
  • Include controls with excess unlabeled PhTX-343 (e.g., 100 µM) to quantify specific binding.
  • Optimize membrane protein concentrations (e.g., 0.1–1 mg/mL) to reduce background noise .

Advanced Research Questions

Q. How can contradictory data on I₂-PhTX-343-Arg’s receptor specificity be resolved?

  • Answer : Evidence shows I₂-PhTX-343-Arg binds polyamine sites (KD ≈ 10 µM) rather than glutamate receptors. To resolve contradictions:

  • Perform competitive binding assays with polyamines (e.g., spermine Ki = 37.7 µM) versus glutamate receptor antagonists (e.g., CNQX, AP5).
  • Use photoaffinity labeling to identify target proteins in synaptic membranes.
  • Cross-validate findings with electrophysiological recordings (e.g., patch-clamp) to assess functional antagonism .

Q. What experimental strategies improve the signal-to-noise ratio in studies of I₂-PhTX-343-Arg’s low-affinity binding?

  • Answer :

  • Increase ligand concentration (e.g., 10–50 µM) to saturate low-affinity sites.
  • Use high-specific-activity ¹²⁵I₂ labeling (e.g., 2000 Ci/mmol) to enhance detection sensitivity.
  • Apply kinetic modeling to distinguish fast-dissociating nonspecific binding from slower specific interactions .

Methodological Design and Data Interpretation

Q. How should researchers formulate PICO(T)-aligned questions for studies on I₂-PhTX-343-Arg?

  • Answer : Use the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time):

  • Example : "In rat brain synaptic membranes (P), does I₂-PhTX-343-Arg (I) compared to unmodified PhTX-343 (C) exhibit altered polyamine site binding affinity (O) under equilibrium conditions (T)?"
  • Rationale : This structure clarifies variables and outcomes, aligning with , and 17.

Q. What statistical approaches are appropriate for analyzing I₂-PhTX-343-Arg binding data with high site density?

  • Answer :

  • Use nonlinear regression (e.g., one-site vs. two-site binding models) in tools like GraphPad Prism.
  • Apply Scatchard analysis to differentiate cooperative versus independent binding sites.
  • Report Bmax (e.g., 37.2 nmol/mg protein for lysine analogues) and KD with 95% confidence intervals .

Key Challenges and Solutions

  • Challenge : High nonspecific binding complicates data interpretation.
    • Solution : Pre-incubate membranes with 0.1% bovine serum albumin (BSA) to block hydrophobic interactions .
  • Challenge : Low receptor specificity limits translational applications.
    • Solution : Develop chimeric toxins with photoaffinity labels for target isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.